molecular formula C₁₅H₁₃NaO₆S B1145666 (S)-Equol 4'-Sulfate Sodium Salt CAS No. 688025-52-7

(S)-Equol 4'-Sulfate Sodium Salt

Cat. No.: B1145666
CAS No.: 688025-52-7
M. Wt: 344.31
InChI Key:
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Description

(S)-Equol 4’-Sulfate Sodium Salt is a derivative of (S)-Equol, a non-steroidal estrogen that is produced by the metabolism of daidzein, an isoflavone found in soybeans and other legumes. This compound is of interest due to its potential biological activities and its role in various biochemical pathways.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-Equol 4’-Sulfate Sodium Salt typically involves the sulfation of (S)-Equol. This can be achieved through the reaction of (S)-Equol with sulfur trioxide-pyridine complex in an aprotic solvent such as dimethylformamide (DMF) under controlled temperature conditions. The resulting sulfate ester is then neutralized with sodium hydroxide to yield the sodium salt form.

Industrial Production Methods

Industrial production of (S)-Equol 4’-Sulfate Sodium Salt may involve similar synthetic routes but on a larger scale. The process would include the optimization of reaction conditions to maximize yield and purity, as well as the implementation of purification steps such as crystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

(S)-Equol 4’-Sulfate Sodium Salt can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones under the influence of oxidizing agents such as hydrogen peroxide or peracids.

    Reduction: Reduction reactions can convert the sulfate group back to the hydroxyl group, typically using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the sulfate group, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, peracids; typically carried out in aqueous or organic solvents at moderate temperatures.

    Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous conditions.

    Substitution: Nucleophiles such as amines or thiols; reactions often conducted in polar aprotic solvents.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: (S)-Equol.

    Substitution: Various (S)-Equol derivatives depending on the nucleophile used.

Scientific Research Applications

(S)-Equol 4’-Sulfate Sodium Salt has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.

    Biology: Studied for its role in cellular signaling pathways and its potential effects on gene expression.

    Medicine: Investigated for its estrogenic activity and potential therapeutic applications in hormone-related conditions.

    Industry: Utilized in the development of new materials and as an additive in various industrial processes.

Mechanism of Action

The biological effects of (S)-Equol 4’-Sulfate Sodium Salt are primarily mediated through its interaction with estrogen receptors. It can bind to these receptors and modulate their activity, influencing the expression of estrogen-responsive genes. Additionally, the sulfate group may affect the compound’s solubility and bioavailability, impacting its overall biological activity.

Comparison with Similar Compounds

Similar Compounds

    (S)-Equol: The parent compound, which lacks the sulfate group.

    Daidzein: The isoflavone precursor of (S)-Equol.

    Genistein: Another isoflavone with similar estrogenic activity.

Uniqueness

(S)-Equol 4’-Sulfate Sodium Salt is unique due to the presence of the sulfate group, which can influence its solubility, stability, and biological activity. This modification can enhance its potential as a therapeutic agent and its utility in various research applications.

Properties

CAS No.

688025-52-7

Molecular Formula

C₁₅H₁₃NaO₆S

Molecular Weight

344.31

Synonyms

(3S)​-3,​4-Dihydro-​3-​[4-​(sulfooxy)​phenyl]​-​2H-​1-​benzopyran-​7-​ol

Origin of Product

United States

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